![molecular formula C22H20ClN3O3 B5907394 6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5907394.png)
6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone
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Overview
Description
6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone is not fully understood. However, studies have shown that this compound may act as an inhibitor of certain enzymes and proteins, which could lead to various biological effects.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone may have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It may also have potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone in lab experiments is its unique structure and properties. This compound has been shown to have a wide range of potential applications in various scientific fields. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are many future directions for research involving 6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone. Some potential areas of research include the development of new drugs and therapies for various diseases, the study of the compound's mechanism of action, and the exploration of its potential applications in other scientific fields.
In conclusion, 6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone is a promising compound that has many potential applications in scientific research. While more research is needed to fully understand its properties and mechanisms of action, this compound has already shown great promise in various fields of study.
Synthesis Methods
The synthesis of 6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with 2-phenyl-4-morpholinone to obtain the final product.
Scientific Research Applications
The unique structure and properties of 6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone make it a promising candidate for various scientific research applications. This compound has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.
properties
IUPAC Name |
6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c23-18-8-6-16(7-9-18)19-10-11-21(27)26(24-19)15-22(28)25-12-13-29-20(14-25)17-4-2-1-3-5-17/h1-11,20H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDHTVYNMPFYQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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